1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine;hydrochloride
Description
1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 1,1-dioxothian-4-yl substituent. The cyclopropane ring confers structural rigidity, while the amine group facilitates salt formation (hydrochloride) for enhanced solubility and stability. The 1,1-dioxothian moiety (a six-membered sulfur-containing ring with two oxygen atoms, likely a sulfone or sultam structure) introduces electron-withdrawing properties, which may modulate the compound’s reactivity, bioavailability, and interactions with biological targets.
Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-8(3-4-8)7-1-5-12(10,11)6-2-7;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAJBYAHAWKFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Cyclopropanamine Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- The 1,1-dioxothian-4-yl group in the target compound introduces a sulfone/sultam moiety, which is strongly electron-withdrawing. This contrasts with methoxyphenyl (electron-donating, ) or halogenated aryl groups (electron-withdrawing but less polar, ). Sulfones typically enhance metabolic stability and aqueous solubility compared to lipophilic aryl substituents.
- Methoxymethyl () and benzodioxin () substituents balance lipophilicity and polarity, improving bioavailability in CNS-targeted compounds .
Biological Activity and Applications
- Halogenated analogs (e.g., 2,4-dichlorophenyl, bromophenyl) are common in antimicrobial and anticancer agents due to increased membrane permeability and target binding .
- N-Substituted cyclopropylmethylamines () demonstrate functional selectivity for serotonin receptors, highlighting the role of cyclopropane rigidity in receptor interaction .
- The target compound’s dioxothian group may confer unique interactions with enzymes or receptors, such as sulfone-mediated hydrogen bonding or resistance to oxidative metabolism.
Synthetic Considerations
- Cyclopropanamine hydrochlorides with aryl substituents (e.g., methoxyphenyl, dichlorophenyl) are often synthesized via Suzuki-Miyaura coupling or reductive amination .
- The dioxothian moiety likely requires specialized methods, such as sulfonation or thiane ring oxidation, which may complicate scalability compared to simpler analogs.
Physicochemical Properties The molecular weight of the target compound is expected to be higher than analogs like 1-(4-methoxyphenyl)cyclopropanamine (C₁₀H₁₄ClNO, MW 199.7 g/mol, ) due to the dioxothian group. LogP values for sulfone-containing compounds are typically lower than those of halogenated or aryl-substituted analogs, suggesting improved solubility but reduced membrane permeability.
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